molecular formula C13H18N2O2 B7494239 2-ethyl-N-phenylmorpholine-4-carboxamide

2-ethyl-N-phenylmorpholine-4-carboxamide

Cat. No.: B7494239
M. Wt: 234.29 g/mol
InChI Key: KPOZWHAIJAZNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N-phenylmorpholine-4-carboxamide is a synthetic carboxamide derivative featuring a morpholine ring substituted with an ethyl group at the 2-position and a phenylcarboxamide moiety. Morpholine-based carboxamides are of significant interest due to their structural versatility, which allows modulation of physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name

2-ethyl-N-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-12-10-15(8-9-17-12)13(16)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOZWHAIJAZNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-ethyl-N-phenylmorpholine-4-carboxamide and related compounds:

Compound Name Core Structure Substituents Key Properties/Modifications Reference
2-Ethyl-N-phenylmorpholine-4-carboxamide Morpholine 2-ethyl, N-phenylcarboxamide Likely moderate lipophilicity; chair conformation of morpholine ring
N-Phenylmorpholine-4-carboxamide Morpholine N-phenylcarboxamide LogP ≈ 1.10 (estimated); planar urea-type N2CO unit; chair conformation
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) Acridine Dimethylaminoethyl, carboxamide DNA intercalator; inhibits topoisomerases I/II; IC50: 1.4–1.8 µM (HT29 cells)
SN 23490 (9-methoxyphenazine-1-carboxamide) Phenazine Methoxy, carboxamide Higher cytotoxicity (IC50: 0.4–0.6 µM); improved tumor uptake vs. DACA
NSC 343 499 (Amsacrine derivative) Acridine Methylsulfonylamino, carboxamide Increased DNA binding (Ka = 2.1 × 10⁶ M⁻¹); curative in murine models

Key Observations :

  • Lipophilicity : The ethyl substituent in 2-ethyl-N-phenylmorpholine-4-carboxamide likely enhances lipophilicity compared to unsubstituted N-phenylmorpholine-4-carboxamide (estimated logP ~1.10) . This could improve membrane permeability but may reduce aqueous solubility.
  • Conformational Stability: The morpholine ring adopts a chair conformation in N-phenylmorpholine-4-carboxamide, which is critical for maintaining hydrogen-bonding interactions in the crystal lattice .
Cytotoxicity and DNA Interaction
  • DACA and Acridine Analogues : DACA and its derivatives (e.g., SN 23490, SN 23719) exhibit cytotoxicity via DNA intercalation and dual topoisomerase I/II inhibition. Substitutions like halogenation (e.g., 5-fluoro-DACA) enhance topoisomerase II poisoning .
  • Morpholine Carboxamides : While 2-ethyl-N-phenylmorpholine-4-carboxamide’s mechanism is unconfirmed, morpholine derivatives such as NSC 343 499 show strong DNA binding (Ka = 2.1 × 10⁶ M⁻¹) and curative activity in murine lung tumor models .
Metabolic Stability
  • Acridine Carboxamides : DACA undergoes rapid metabolism to N-oxide and glucuronide derivatives, limiting tumor uptake (<5% ID/g) . In contrast, SN 23490 and SN 23719 demonstrate slower metabolism, with tumor parent drug levels of 1.5–2.8% ID/g .
  • Morpholine Derivatives : The morpholine ring may confer metabolic stability compared to acridine cores. For example, N-phenylmorpholine-4-carboxamide’s rigid structure could resist oxidation, though ethyl substitution might alter cytochrome P450 interactions.

Pharmacokinetic Profiles

Compound Tumor Uptake (%ID/g) Tumor-to-Blood Ratio (30 min) Major Metabolic Pathways
DACA 0.3–1.5 2.9 ± 1.1 N-oxidation, glucuronidation
SN 23490 1.5–2.8 2.3 ± 0.6 Moderate metabolism
SN 23935 0.3–1.5 0.7 ± 0.2 Limited metabolism
2-Ethyl-N-phenylmorpholine-4-carboxamide (Predicted) Likely glucuronidation, minor N-oxidation

Inferences :

  • Tumor uptake is expected to be moderate (~1–2% ID/g), similar to SN 23490, due to balanced lipophilicity and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.